molecular formula C19H24FN3O5S2 B6518939 4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide CAS No. 932970-76-8

4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide

Cat. No.: B6518939
CAS No.: 932970-76-8
M. Wt: 457.5 g/mol
InChI Key: YQNJPHZBIFFOLW-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H24FN3O5S2 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.11414138 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O5S2/c1-28-18-6-4-17(5-7-18)22-11-13-23(14-12-22)29(24,25)15-10-21-30(26,27)19-8-2-16(20)3-9-19/h2-9,21H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNJPHZBIFFOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide, often referred to as MPPF, is a compound of significant interest in pharmacological research due to its biological activity, particularly its interaction with serotonin receptors. This article discusses its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound's structure consists of a sulfonamide group linked to a piperazine moiety and a fluoro-substituted benzene ring. The presence of the methoxyphenyl group enhances its pharmacological profile.

Property Value
Chemical Formula C₂₅H₃₁FN₄O₂S₂
Molecular Weight 485.67 g/mol
CAS Number 27227-18-5

MPPF primarily acts as an antagonist at the 5-HT1A receptor , which is a subtype of the serotonin receptor family. This receptor is involved in various neurological processes, including mood regulation and anxiety responses.

Interaction with 5-HT1A Receptor

  • MPPF binds to the receptor's agonist binding site and modulates its activation mechanism, leading to altered serotonin signaling pathways.
  • This interaction has been linked to anxiolytic effects, making it a candidate for treating anxiety disorders.

Anxiolytic Effects

Research indicates that MPPF exhibits significant anxiolytic effects when administered centrally in vivo. This has been demonstrated in various animal models where MPPF administration resulted in reduced anxiety-like behaviors.

Anticancer Potential

Recent studies have explored the anticancer properties of MPPF derivatives. For instance:

  • Compounds related to MPPF have shown inhibitory effects on tumor cell lines, suggesting potential applications in cancer therapy.
  • The mechanism involves inducing apoptosis in cancer cells, as evidenced by flow cytometry results showing increased cell death rates upon treatment.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study highlighted MPPF's role in modulating serotonin levels in animal models, correlating with behavioral changes indicative of reduced anxiety.
    • Findings : The administration of MPPF led to a significant decrease in anxiety-related behaviors compared to control groups (p < 0.05).
  • Antitumor Activity :
    • In vitro assays demonstrated that MPPF derivatives inhibited cell proliferation in various cancer cell lines.
    • Results : The IC50 values for these compounds ranged from 10 μM to 30 μM, indicating moderate potency against specific cancer types.

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